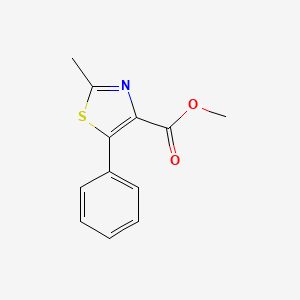

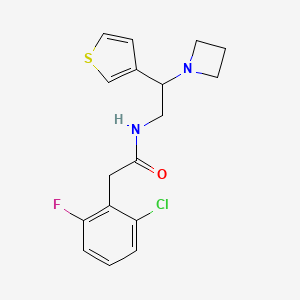

![molecular formula C19H13ClN2S2 B2939631 4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine CAS No. 670269-93-9](/img/structure/B2939631.png)

4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

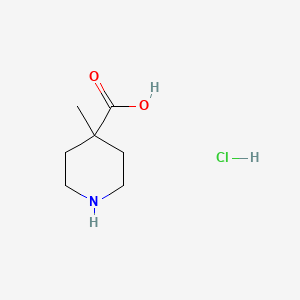

Thieno[2,3-d]pyrimidines are a class of organic compounds that have been studied for their potential applications in various fields . They are characterized by a thieno[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring . The compound you mentioned, “4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine”, would be a derivative of this core structure, with additional functional groups attached at the 4 and 5 positions.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves structural modifications of existing compounds . For example, one study synthesized a series of substituted thieno[2,3-d]pyrimidine derivatives as EZH2 inhibitors via structural modifications of tazemetostat .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines is characterized by a fused bicyclic system consisting of a thiophene ring and a pyrimidine ring . Additional functional groups can be attached to this core structure, which can significantly influence the properties of the compound .Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidines would depend on the specific functional groups present in the compound . For example, in the synthesis of thieno[2,3-d]pyrimidine derivatives as EZH2 inhibitors, various reactions were used to modify the structure of tazemetostat .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines can vary widely depending on their specific structure . For example, 4-chlorophenol, a related compound, is a white solid that melts easily and exhibits significant solubility in water .作用機序

Target of Action

Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit inhibitory activity against receptor-interacting protein kinase 2 (ripk2) . RIPK2 plays a crucial role in the regulation of immune responses and inflammation.

Mode of Action

Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit ripk2 . This inhibition likely occurs through the compound binding to RIPK2, preventing it from participating in its normal cellular functions and thus altering cellular processes.

Biochemical Pathways

Given the reported inhibitory activity against ripk2 , it can be inferred that the compound may impact pathways involving this kinase. RIPK2 is involved in various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in immune and inflammatory responses.

Result of Action

Given its potential inhibitory activity against ripk2 , it can be hypothesized that the compound may modulate immune and inflammatory responses at the cellular level.

Safety and Hazards

将来の方向性

Thieno[2,3-d]pyrimidines are a promising class of compounds with potential applications in various fields, including medicine and materials science . Future research will likely continue to explore the synthesis of new thieno[2,3-d]pyrimidine derivatives, their properties, and their potential applications .

特性

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2S2/c1-12-2-4-13(5-3-12)16-10-23-18-17(16)19(22-11-21-18)24-15-8-6-14(20)7-9-15/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPWMYLASYDKPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

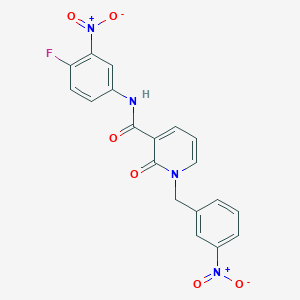

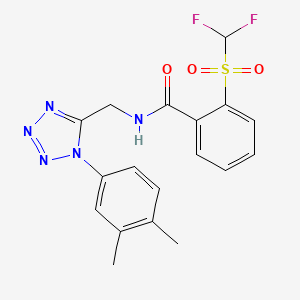

![3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2939548.png)

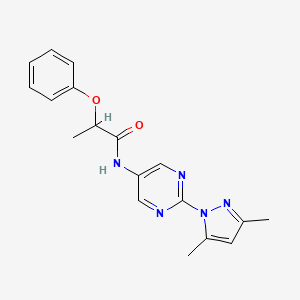

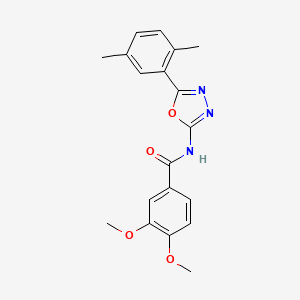

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide](/img/structure/B2939555.png)

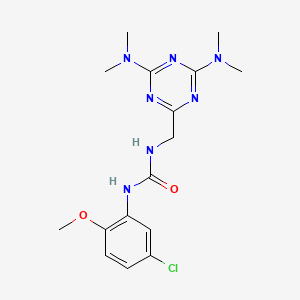

![N,N'-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B2939567.png)

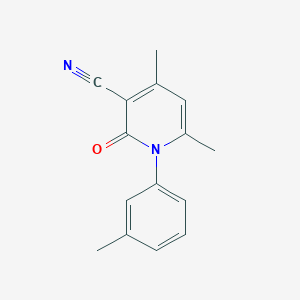

![2-cyano-3-(dimethylamino)-N-[(dimethylamino)methylene]acrylamide](/img/structure/B2939569.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2939571.png)